

Structure and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-(methylsulfonyl)benzaldehyde
Cat. No.:	B1271991

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde

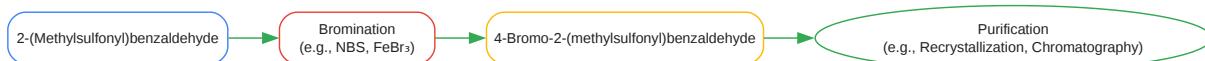
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential applications of **4-Bromo-2-(methylsulfonyl)benzaldehyde**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_8H_7BrO_3S$.^{[1][2][3]} Its structure features a benzene ring substituted with a bromine atom at the para-position and a methylsulfonyl group at the ortho-position relative to the aldehyde functional group.

Structure:


A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	849035-77-4	[1] [2] [3]
Molecular Formula	C ₈ H ₇ BrO ₃ S	[1] [2] [3]
Molecular Weight	263.11 g/mol	[2] [3]
Melting Point	108-110 °C (decomposes)	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as acetone, acetonitrile, and acetic acid. [4]	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 3-Bromo-4-(methylsulfonyl)benzaldehyde. A common laboratory-scale approach involves the regioselective bromination of a corresponding methylsulfonyl benzaldehyde precursor.[\[5\]](#) The electron-withdrawing nature of the sulfonyl group can direct the bromination to the desired position on the aromatic ring.

A general synthetic workflow is proposed below:

[Click to download full resolution via product page](#)

Caption: Proposed general workflow for the synthesis of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

Characterization of the final product would involve a suite of spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

Although experimental spectra for **4-Bromo-2-(methylsulfonyl)benzaldehyde** are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.5-8.5 ppm, with coupling patterns dictated by their relative positions. The methyl protons of the sulfonyl group should be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the aromatic carbons (δ 120-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm). The carbon attached to the bromine atom will also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm^{-1} . The S=O stretching vibrations of the sulfonyl group are expected to appear in the regions of 1350-1300 cm^{-1} (asymmetric) and 1160-1120 cm^{-1} (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (263.11 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M^+ and M^{++2}) will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group, the methylsulfonyl group, and the bromine atom.

Reactivity and Potential Applications in Drug Development

Substituted benzaldehydes are versatile intermediates in organic synthesis and medicinal chemistry.^[1] The presence of the aldehyde, bromo, and methylsulfonyl functional groups in **4-**

Bromo-2-(methylsulfonyl)benzaldehyde makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

The aldehyde group can readily undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or chalcones. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.

The biological activity of substituted benzaldehydes has been a subject of interest in drug discovery. Studies have shown that various substituted benzaldehyde derivatives exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.^[1] The specific substitution pattern on the aromatic ring is critical for the observed biological activity. Furthermore, benzaldehyde derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.^{[6][7]} The methylsulfonyl group, in particular, is a common functionality in many approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.

A logical workflow for the preliminary biological evaluation of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is outlined below.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the initial biological screening of a novel chemical entity.

Experimental Protocols (General)

The following are general, illustrative protocols for key experiments that would be necessary for the synthesis and characterization of **4-Bromo-2-(methylsulfonyl)benzaldehyde**. Note: These are not specific protocols for this compound and would require optimization.

General Procedure for Bromination of an Activated Aromatic Ring

- To a solution of the starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents).
- If necessary, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
- Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Procedure for ^1H and ^{13}C NMR Spectroscopy

- Dissolve a small amount of the purified compound (5-10 mg for ^1H , 20-50 mg for ^{13}C) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

General Procedure for FT-IR Spectroscopy

- Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm^{-1} .

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Procedure for Mass Spectrometry

- Dissolve a small amount of the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
- Acquire the mass spectrum over an appropriate m/z range.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

4-Bromo-2-(methylsulfonyl)benzaldehyde is a chemical compound with significant potential as a building block in organic synthesis and for the development of new therapeutic agents. Its multifunctional nature allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular libraries. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential applications in drug discovery and development. This guide provides a foundational understanding of its structure and characterization to aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repositorio.ufc.br [repositorio.ufc.br]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl- β -D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structure and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271991#structure-and-characterization-of-4-bromo-2-methylsulfonyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com